![molecular formula C21H22O4 B12842025 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid](/img/structure/B12842025.png)
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups at the 2 and 7 positions, as well as two propyl groups at the 9 position of the fluorene core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid typically involves the alkylation of fluorene derivatives followed by carboxylation. One common method includes the reaction of 9H-fluorene with propyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the propyl groups at the 9 position. This is followed by a Friedel-Crafts acylation to introduce the carboxylic acid groups at the 2 and 7 positions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The carboxylic acid groups may facilitate binding to proteins or enzymes, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Diethyl-9H-fluorene-2,7-dicarboxylic acid
Comparison: Compared to its similar compounds, 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility and reactivity. These differences can make it more suitable for certain applications, particularly in the synthesis of specialized materials and in research settings .
Eigenschaften
Molekularformel |
C21H22O4 |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
9,9-dipropylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C21H22O4/c1-3-9-21(10-4-2)17-11-13(19(22)23)5-7-15(17)16-8-6-14(20(24)25)12-18(16)21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
MXKUBOYSNICNCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.